molecular formula C5H4F8O2 B6341831 5H-Octafluoropentanal hydrate CAS No. 84336-22-1

5H-Octafluoropentanal hydrate

Cat. No.: B6341831
CAS No.: 84336-22-1
M. Wt: 248.07 g/mol
InChI Key: KRINSNOCFBDHGC-UHFFFAOYSA-N
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Description

5H-Octafluoropentanal hydrate is a chemical compound belonging to the class of aldehydes. It is characterized by the presence of eight fluorine atoms attached to a pentanal backbone. This compound has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5H-Octafluoropentanal hydrate typically involves the fluorination of pentanal derivatives. The reaction conditions often include the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive nature of fluorine. The production methods ensure high purity and yield of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5H-Octafluoropentanal hydrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure desired product formation .

Major Products

The major products formed from these reactions include:

    Oxidation: Octafluoropentanoic acid.

    Reduction: Octafluoropentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5H-Octafluoropentanal hydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of fluorinated compounds and materials

Mechanism of Action

The mechanism of action of 5H-Octafluoropentanal hydrate involves its interaction with molecular targets through its aldehyde and fluorine groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5H-Octafluoropentanal hydrate include:

    2,2,3,3,4,4,5,5-Octafluoropentanal: A closely related compound with similar fluorination patterns.

    Perfluoropentanal: Another fluorinated aldehyde with a different degree of fluorination.

Uniqueness

This compound is unique due to its specific arrangement of fluorine atoms and its hydrate form, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentane-1,1-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F8O2/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15/h1-2,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRINSNOCFBDHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045165
Record name 2,2,3,3,4,4,5,5-Octafluoropentane-1,1-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84336-22-1
Record name 2,2,3,3,4,4,5,5-Octafluoropentane-1,1-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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